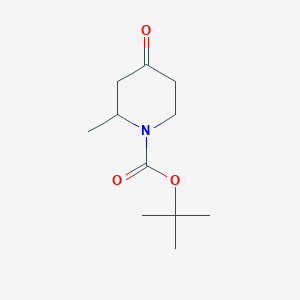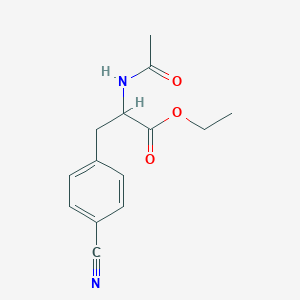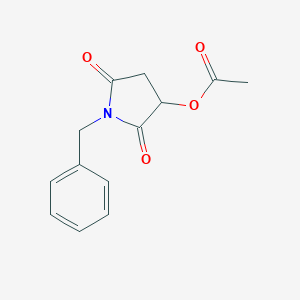
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate, also known as BDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDPA is a pyrrolidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been found to have antibacterial, antifungal, and antitumor properties, and has been used as a building block for the synthesis of various compounds with potential biological activities. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has also been used as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been found to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has also been found to modulate the activity of ion channels, and to interact with DNA and RNA.
Effets Biochimiques Et Physiologiques
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has also been found to interact with DNA and RNA, and to have potential applications in gene therapy and RNA interference.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has several advantages for lab experiments, including its ease of synthesis, its potential biological activities, and its versatility as a building block for the synthesis of various compounds. However, 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could focus on its potential applications in gene therapy and RNA interference, as well as its potential as a therapeutic agent for bacterial and fungal infections and cancer. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could also be used as a building block for the synthesis of novel compounds with potential biological activities, and as a ligand in catalysis. Further optimization of the synthesis method of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could also be explored to improve the yield and purity of the compound.
In conclusion, 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is a chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate could focus on its potential applications in gene therapy and RNA interference, as well as its potential as a therapeutic agent for bacterial and fungal infections and cancer.
Méthodes De Synthèse
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be synthesized through different methods, including the reaction of pyrrolidine with benzyl bromide and acetic anhydride, or through the reaction of pyrrolidine with benzyl chloride and acetic anhydride. The yield of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
(1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401910 |
Source


|
| Record name | 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate | |
CAS RN |
173353-34-9 |
Source


|
| Record name | 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

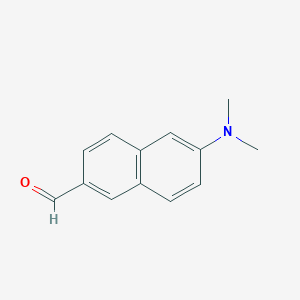
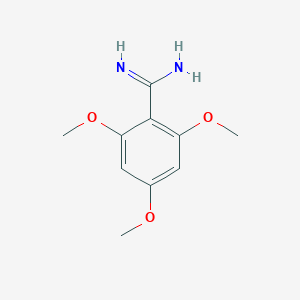

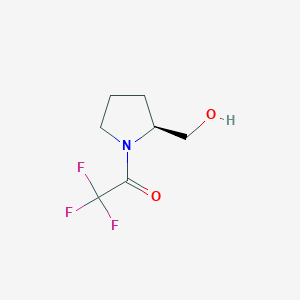
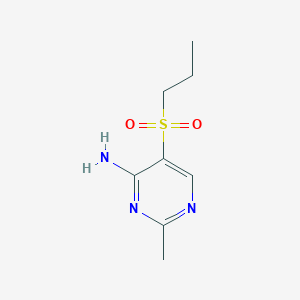
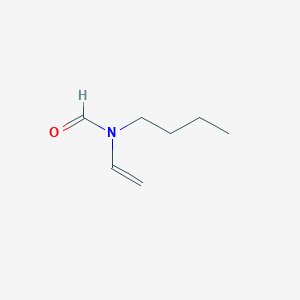
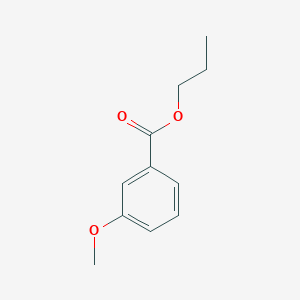
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
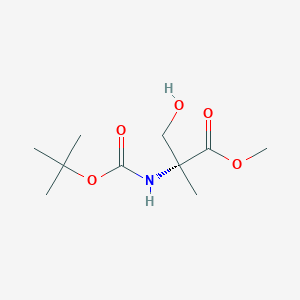
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

